molecular formula C8H9NO2 B1676320 Metacetamol CAS No. 621-42-1

Metacetamol

Cat. No. B1676320
CAS RN: 621-42-1
M. Wt: 151.16 g/mol
InChI Key: QLNWXBAGRTUKKI-UHFFFAOYSA-N
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Description

Metacetamol, also known as 3-hydroxyacetanilide and AMAP, is a non-toxic regioisomer of paracetamol with analgesic and antipyretic properties . It has never been marketed as a drug .


Molecular Structure Analysis

Metacetamol has a molecular formula of C8H9NO2 . Its structure includes an acetamide group (CONH) and a phenolic group (OH), both attached to a benzene ring .


Chemical Reactions Analysis

The presence of Metacetamol influences the crystallization and product quality of Paracetamol . High concentrations of Metacetamol in the crystallization feed can decrease product recovery by up to 15% .


Physical And Chemical Properties Analysis

Metacetamol has a molar mass of 151.165 g/mol . It has a melting point range of 146 to 149 °C . Metacetamol is known to have several polymorphs .

Scientific Research Applications

Polymorphism of Metacetamol

  • Metacetamol, a structural isomer of paracetamol, shows promise as an alternative due to its lower toxicity. Research has discovered a new polymorph of metacetamol, characterized using various analytical techniques. This new polymorph is compared to the previously known one and to paracetamol, highlighting its potential in pharmaceutical applications (McGregor et al., 2015).

Crystallization and Physical Properties

  • Studies on the crystallization of metacetamol reveal that its physical properties, like melting points and enthalpies of fusion, can be controlled through the cooling rate during crystallization. This ability to control physical properties is crucial for pharmaceutical formulation and quality (Drebushchak et al., 2017).

Environmental Presence and Detection

  • Metacetamol has been detected in environmental samples, such as equine urine, along with paracetamol and orthocetamol. Understanding the environmental presence of these compounds is important for environmental monitoring and regulatory purposes (Ishii et al., 2020).

Comparison with Paracetamol

  • Research comparing metacetamol and paracetamol under pressure and temperature conditions reveals differences in their stability and polymorphic behavior. Such studies are significant for developing stable and effective pharmaceutical formulations (Barrio et al., 2017).

Novel Crystal Forms

  • A novel crystal form of metacetamol, specifically a hydrated form, has been reported. This discovery contributes to the understanding of its crystallization behavior, which is essential for pharmaceutical manufacturing and quality control (Zemtsova et al., 2019).

Impurity Impact on Crystallization

  • Studies on the impact of impurities, like metacetamol, on the crystallization of related substances such as paracetamol, provide insights into the purity and quality control of pharmaceutical products. Understanding how impurities affect crystallization is vital for ensuring the efficacy and safety of medications (Urwin et al., 2021).

properties

IUPAC Name

N-(3-hydroxyphenyl)acetamide
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InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QLNWXBAGRTUKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
Record name N-ACETYL-M-AMINOPHENOL
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DSSTOX Substance ID

DTXSID3022089
Record name 3-Acetamidophenol
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Molecular Weight

151.16 g/mol
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Physical Description

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
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Product Name

Metacetamol

CAS RN

621-42-1
Record name N-ACETYL-M-AMINOPHENOL
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Record name 3-Acetamidophenol
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Record name Metacetamol [INN:BAN]
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Record name Acetamide, N-(3-hydroxyphenyl)-
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Record name METACETAMOL
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Melting Point

406 °F (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
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Synthesis routes and methods I

Procedure details

To a stirred solution of 66.0 g (0.60 mole) of 3-aminophenol in 180 mL of water was added dropwise 77.9 g (0.76 mole) of acetic anhydride. After complete addition, the reaction mixture was heated on a steam bath for 10 minutes, then cooled to 0° C. A precipitate formed and was collected by filtration. The filter cake was washed with cold water and dried in a desiccator for two hours to yield 81.0 g of 3-hydroxyacetanilide (mp 144°-146° C.).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
77.9 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In the manner of Example 2, Step A, the reaction of 66.0 g (0.60 mole) of 3-aminophenol and 77.8 g (0.76 mole) of acetic anhydride in 180 mL of water gave 81.0 g of 3-hydroxyacetanilide as a solid, mp 144°-146.C. The reaction was repeated to obtain an additional quantity of product.
[Compound]
Name
146.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
77.8 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetic anhydride (22.5 g; 220 mmol) was slowly added to a suspension of 24.0 g (220 mmol) of m-aminophenol in 60 g of crushed ice and 60 ml of cold water. The reaction mixture was vigorously stirred for 30 minutes. The white precititate was filtered, washed with cold water, and air-dried to give 30.5 g (92% yield) of pure 3-acetamidophenol.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
60 g
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

Acetic anhhydride (21.2 ml, 220 mmol) was slowly added to a suspension of m-aminophenol (24.0 g, 220 mmol) in 60% of crushed ice and 60 ml of cold water. The reaction mixture was vigorously stirred for 30 minutes. The white precipitate was filtered, washed with cold water, and air-dried to give 30.5 g (92%) of pure 3-acetamidophenol, m.p. 147°-149° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Metacetamol
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Reactant of Route 2
Metacetamol
Reactant of Route 3
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Metacetamol
Reactant of Route 4
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Metacetamol
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
306
Citations
L McGregor, DA Rychkov, PL Coster, S Day… - …, 2015 - pubs.rsc.org
Metacetamol is a structural isomer of the widely used drug paracetamol and is being considered as a promising alternative to the latter because of its lower toxicity. Due to the …
Number of citations: 28 pubs.rsc.org
T Shinozaki, M Ono, K Higashi, K Moribe - Journal of Pharmaceutical …, 2019 - Elsevier
Levofloxacin (LVFX), a broad-spectrum antibacterial agent from the fluoroquinolone family, is universally prescribed with antipyretics, including paracetamol (APAP) analogs. In this …
Number of citations: 65 www.sciencedirect.com
HB Joolakanti, R Kamepalli, J Miryala… - Journal of Molecular …, 2021 - Elsevier
ERα controls the breast tissue development and progression of breast cancer. In our search for novel compounds to target Estrogen Receptor Alpha Ligand-Binding Domain, we …
Number of citations: 7 www.sciencedirect.com
H Ishii, T Obara, I Kijima‐Suda - Drug testing and analysis, 2020 - Wiley Online Library
… with its two isomers, metacetamol and orthocetamol, in equine … method for paracetamol, metacetamol, and orthocetamol in … of paracetamol, metacetamol, and orthocetamol ranged from …
M Barrio, J Huguet, IB Rietveld, B Robert… - Journal of …, 2017 - Elsevier
… of metacetamol is only stable under increased pressure, which has led to the conclusion that metacetamol … under pressure with the I-II-L triple point coordinates for metacetamol T I-II-L …
Number of citations: 12 www.sciencedirect.com
VA Drebushchak, L McGregor, DA Rychkov - Journal of Thermal Analysis …, 2017 - Springer
… metacetamol. In following that analogy, one can expect similar puzzling relations between metacetamol … This work was aimed at temperature manipulations with the metacetamol melt in …
Number of citations: 10 link.springer.com
H Ishii, T Obara, K Kusano… - Drug Testing and …, 2020 - Wiley Online Library
… with its two isomers, metacetamol and orthocetamol. We … concentrations of paracetamol, metacetamol, and orthocetamol in … of paracetamol, metacetamol, and orthocetamol were in the …
S Şenkardeş, İ Atlıhan, E Çayır… - Chemistry & …, 2023 - Wiley Online Library
By exploiting the wide biological potential of the hydrazone scaffold, a series of hydrazone derivatives were synthesized, starting from N‐(3‐hydroxyphenyl)acetamide (metacetamol). …
Number of citations: 6 onlinelibrary.wiley.com
VM Zemtsova, AY Fedorov, EA Fedorova… - … Section C: Structural …, 2019 - scripts.iucr.org
… form of metacetamol (a hemihydrate), C 8 H 9 NO 2 ·0.5H 2 O. It crystallizes from metacetamol-… to each other by metacetamol–water and metacetamol–metacetamol hydrogen bonds, the …
Number of citations: 4 scripts.iucr.org
A Saleemi, II Onyemelukwe, Z Nagy - Frontiers of Chemical Science and …, 2013 - Springer
… In this research, the effect of the well-known nucleation inhibitor metacetamol on the primary nucleation of paracetamol from isopropanol (IPA) was studied. To do this, measurements of …
Number of citations: 39 link.springer.com

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